9-Methylcarbazole
Overview
Description
Synthesis Analysis
The synthesis of 9-Methylcarbazole and its derivatives involves several key reactions, including N-alkylation, where methyl bromoacetate reacts with 9H-carbazole to produce the title compound with high specificity (He et al., 2009). Additionally, the synthesis and antimicrobial activities of various 9H-carbazole derivatives showcase the versatility of 9-Methylcarbazole as a precursor for generating a wide range of heterocyclic compounds with potential biological activities (Salih et al., 2016).
Molecular Structure Analysis
The molecular structure of 9-Methylcarbazole is characterized by its planarity and the presence of weak intermolecular C—H⋯O hydrogen bonding, which influences its physical and chemical properties (He et al., 2009). This structural feature is crucial for its applications in electronic materials.
Chemical Reactions and Properties
9-Methylcarbazole undergoes specific chemical reactions, including trifluoroacetylation, which proceeds regio-specifically at the 3 position of the ring, leading to the formation of unique derivatives such as 1,1,1-Tris(9-methyl-3-carbazolyl)-2,2,2-trifluoroethane (Sirotkina et al., 1984). These reactions highlight the compound's reactivity and potential for creating materials with novel properties.
Physical Properties Analysis
The physical properties of 9-Methylcarbazole, including its heat capacity and thermodynamic behavior, have been thoroughly investigated. Measurements using adiabatic calorimetry have provided valuable data on its heat capacity at temperatures ranging from 4 K to 345 K, which is essential for understanding its behavior in various applications (Callanan et al., 1992).
Chemical Properties Analysis
The chemical properties of 9-Methylcarbazole, particularly its fluorescent and thermoresponsive characteristics, have been explored in detail. For instance, copolymers designed with 9-(4-Vinylbenzyl)-9H-carbazole exhibit tunable lower critical solution temperatures in water, highlighting the compound's potential in creating smart materials with specific thermal responses (Lessard et al., 2012).
Scientific Research Applications
Pharmacological Applications and Biological Properties :
- 9-Methylcarbazole has been studied for its cytotoxic properties against cancer cell lines, such as mouse melanoma B16 and adriamycin-resistant P388 mouse leukemia cells (Chakrabarty et al., 1997).
- Its derivatives have been explored for antimicrobial activities and potential as antitumor agents (Salih et al., 2016); (Jasztold-Howorko et al., 1994).
- Some derivatives demonstrate significant anti-inflammatory effects, which makes them promising candidates for anti-inflammatory remedies (Taechowisan et al., 2012).
Chemical Properties and Synthesis :
- Research has been conducted on the Vilsmeier reaction on carbazole, a method used to synthesize 3-formyl-9methylcarbazole, important in organic synthesis (Das et al., 1999).
- The thermodynamic properties of 9-methylcarbazole, such as entropies, enthalpies, and Gibbs energies of formation, have been studied for various applications in physical chemistry (Steele et al., 1992).
Materials Science Applications :
- 9-Methylcarbazole and its derivatives are explored for their photoconducting properties, making them potential candidates for organic electronics applications (Hörhold et al., 1987).
- Studies on their fluorescence behavior in different environments highlight their potential use in sensing and detection technologies (Romero-Ale et al., 2005).
Safety And Hazards
Future Directions
Carbazole-based compounds, including 9-Methylcarbazole, have been studied for more than 30 years due to their versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
properties
IUPAC Name |
9-methylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFLTYHTFPTIGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073945 | |
Record name | 9H-Carbazole, 9-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methylcarbazole | |
CAS RN |
1484-12-4 | |
Record name | N-Methylcarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1484-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylcarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methylcarbazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Carbazole, 9-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-methylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76SOP090PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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